molecular formula C11H15N3O4S B2592871 N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1903219-09-9

N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2592871
CAS RN: 1903219-09-9
M. Wt: 285.32
InChI Key: JUJSXKNJVYAVHV-UHFFFAOYSA-N
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Description

“N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole derivatives have been found to exhibit a variety of chemical reactions, largely due to the presence of the labile N–O bond in the isoxazole ring . This bond can undergo cleavage, allowing for the production of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Antiviral Activity

Isoxazole derivatives have been studied for their potential antiviral properties. Compounds with an isoxazole ring have shown inhibitory activity against various viruses. For instance, certain indole derivatives, which share a similar heterocyclic structure to isoxazoles, have demonstrated effectiveness against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be modified to enhance its antiviral capabilities.

Anti-inflammatory Properties

The isoxazole nucleus is known to possess anti-inflammatory activity. By acting on specific inflammatory pathways, these compounds can be designed to target chronic inflammatory diseases. Research on related structures has indicated the potential for isoxazole derivatives to be developed into anti-inflammatory agents .

Anticancer Applications

Isoxazole rings are present in many compounds that exhibit anticancer activity. They can interfere with the proliferation of cancer cells and induce apoptosis. The structural similarity of isoxazole to indole, which is found in many synthetic drug molecules, suggests that our compound could be explored for its anticancer properties .

Antimicrobial Effects

The isoxazole moiety has been associated with antimicrobial effects. It can be incorporated into molecules that target bacterial and fungal infections. Given the broad-spectrum biological activities of indole derivatives, it’s plausible that the isoxazole compound could be effective against a range of microbial pathogens .

CO2 Capture and Environmental Applications

Isoxazole derivatives could be utilized in environmental applications, such as CO2 capture. Metal-organic frameworks (MOFs) with heterocyclic organic linkers like isoxazoles have shown promise in adsorbing CO2 due to their porosity and structural characteristics . This application is crucial for addressing climate change and reducing greenhouse gas emissions.

Neuropharmacological Potential

Compounds containing the isoxazole ring have been investigated for their neuropharmacological effects. They may interact with receptors in the brain, influencing neurotransmitter systems. This opens up possibilities for the compound to be used in the treatment of neurological disorders .

Future Directions

The future directions for research on “N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide” and other isoxazole derivatives are likely to continue focusing on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-8-11(9(2)18-14-8)19(15,16)13-5-3-4-10-6-12-17-7-10/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSXKNJVYAVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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